2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid
Description
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid (CAS: 852389-08-3) is a bicyclic organic compound featuring a benzothiazole moiety linked via a methyl group to a cyclohexyl ring, with an acetic acid side chain. Benzothiazoles are heterocyclic aromatic systems known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The cyclohexyl-acetic acid backbone is structurally analogous to gabapentin, a widely used anticonvulsant and neuropathic pain medication .
Its molecular formula is inferred as C₁₆H₁₉NO₂S (calculated from structural components), with a molecular weight of 289.4 g/mol.
Properties
IUPAC Name |
2-[1-(1,3-benzothiazol-2-ylmethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-15(19)11-16(8-4-1-5-9-16)10-14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7H,1,4-5,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKZQVUKABHVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239791 | |
| Record name | 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852389-08-3 | |
| Record name | 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852389-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid typically involves the reaction of 1,3-benzothiazole with cyclohexylmethyl bromide in the presence of a base, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 289.39 g/mol
- SMILES Notation : C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)CC(=O)O
- InChI Key : NEKZQVUKABHVDH-UHFFFAOYSA-N
The unique benzothiazole moiety contributes to its biological activity and interaction with various biological targets.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the benzothiazole ring in 2-[1-(1,3-benzothiazol-2-ylmethyl)cyclohexyl]acetic acid enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Analgesic Activity
The analgesic potential of compounds containing the benzothiazole structure has been documented. This compound may interact with pain pathways, providing a basis for further research into its use as a non-opioid analgesic alternative .
Drug Development
The unique structural features of 2-[1-(1,3-benzothiazol-2-ylmethyl)cyclohexyl]acetic acid make it a valuable scaffold in drug development. Its ability to modulate biological activity suggests it could be utilized in designing novel therapeutic agents targeting various diseases, including infections and inflammatory disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial in medicinal chemistry. SAR studies involving this compound can lead to the identification of more potent derivatives with improved pharmacological profiles .
Polymer Chemistry
Benzothiazole derivatives are known for their thermal stability and UV resistance. Incorporating 2-[1-(1,3-benzothiazol-2-ylmethyl)cyclohexyl]acetic acid into polymer matrices could enhance material properties, making them suitable for applications in coatings and plastics .
Photovoltaic Materials
Research into organic photovoltaic materials has highlighted the potential of benzothiazole-containing compounds to improve charge transport properties. This compound could be explored as an additive or component in organic solar cells .
Bioremediation
Due to its potential antimicrobial properties, this compound may play a role in bioremediation strategies aimed at degrading pollutants in contaminated environments. Its effectiveness against specific microorganisms can be harnessed to develop bio-based solutions for environmental cleanup .
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Gabapentin and Derivatives
Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid, CAS: 60142-96-3) shares the cyclohexyl-acetic acid core but substitutes the benzothiazole group with an aminomethyl moiety . Key differences include:
- Bioavailability: Gabapentin exhibits moderate solubility in water and is absorbed via the L-amino acid transporter, though its bioavailability decreases at higher doses (27% at 4.8 g/day) . The benzothiazole derivative’s solubility is likely reduced due to the hydrophobic aromatic ring.
- Synthetic Modifications : Gabapentin prodrugs (e.g., NH₂GBP-GBPOEt) enhance bioavailability by esterifying the carboxylic acid or introducing peptide linkages . Similar strategies could apply to the target compound.
Benzimidazole and Sulfonamide Analogs
Benzimidazole derivatives (e.g., 1H-Benzimidazole-2-acetic acid, CAS: 5839-04-3) and sulfonamide-containing compounds (e.g., 2-[1-(4-fluorobenzenesulfonamidomethyl)cyclohexyl]acetic acid) demonstrate structural parallels but differ in electronic properties:
- Benzimidazole Derivatives : These compounds (e.g., C₂₄H₂₂N₂O₄, CAS: 502177-73-3) often exhibit antiviral or anticancer activity due to their planar aromatic systems, which facilitate DNA intercalation .
Benzothiazolone Derivatives
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid (CAS: N/A) replaces the benzothiazole’s sulfur with a ketone group, creating a benzothiazolone system. This modification enhances hydrogen-bonding capacity, which correlates with reported antibacterial and antifungal activities .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Bioactivity/Application |
|---|---|---|---|---|
| 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid | C₉H₇NO₃S | 225.22 | Benzothiazolone | Antimicrobial |
Physicochemical and Pharmacokinetic Considerations
Biological Activity
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid is a benzothiazole derivative with significant potential in biological applications. Its unique structure, characterized by a cyclohexyl and acetic acid moiety attached to a benzothiazole ring, suggests various pharmacological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.
- Molecular Formula : C16H19NO2S
- Molecular Weight : 289.39 g/mol
- CAS Number : 852389-08-3
Benzothiazole derivatives are known for their ability to inhibit the growth of various pathogens, particularly Mycobacterium tuberculosis. The proposed mechanisms include:
- Target Interaction : These compounds interact with specific biological targets, inhibiting their function and disrupting cellular processes.
- Biochemical Pathways : The inhibition of essential enzymatic pathways in bacteria contributes to their antimicrobial effects.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. A screening of various benzothiazole derivatives indicated that many possess significant activity against Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations (MIC) below 20 µM .
| Compound | MIC (µM) | Cytotoxicity (IC20) |
|---|---|---|
| 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid | <20 | >40 |
The compound's low cytotoxicity against HepG2 cells indicates a favorable therapeutic index, making it a candidate for further development in treating tuberculosis .
Anticancer Activity
In addition to its antimicrobial properties, 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid has been investigated for its anticancer potential. Studies have shown that certain benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The structure-activity relationship suggests that modifications to the benzothiazole ring can enhance anticancer activity.
Case Studies
-
Study on Tuberculosis Inhibition :
- Researchers screened a library of compounds for activity against Mycobacterium tuberculosis.
- The compound was among those identified as having potent activity, with an MIC of less than 20 µM.
- The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling the benzothiazole moiety to a cyclohexyl-acetic acid backbone. A three-step approach is common:
Cyclohexyl intermediate preparation : Alkylation of cyclohexane derivatives (e.g., cyclohexylmethyl bromide) with protected acetic acid groups.
Benzothiazole coupling : Use of nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 1,3-benzothiazole group.
Deprotection and purification : Acidic or basic hydrolysis to yield the final acetic acid derivative, followed by column chromatography.
- Optimization Strategies :
- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity .
- Temperature Control : Stepwise heating (e.g., 60–80°C for coupling, room temperature for deprotection) minimizes side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzothiazole and cyclohexyl groups. For example, downfield shifts (~7.5–8.5 ppm) in ¹H NMR indicate aromatic protons on the benzothiazole ring .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) confirm the acetic acid moiety .
- Single-Crystal X-ray Diffraction : Resolves stereochemistry and bond lengths. A recent study on a benzothiazole-acetic acid derivative reported an R factor of 0.059 and mean C–C bond length of 0.004 Å, demonstrating high precision .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/proteins with known benzothiazole interactions (e.g., kinases, proteases).
- Assay Systems :
- Enzyme Inhibition : Fluorescence-based assays (e.g., FRET) to measure IC₅₀ values .
- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
- Controls : Include structurally similar analogs (e.g., cyclohexyl-free derivatives) to isolate the role of the benzothiazole group.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Quantum Chemical Calculations :
- Reaction Path Searches : Tools like GRRM or Gaussian simulate transition states for coupling reactions .
- Solvent Effects : COSMO-RS models predict solubility and stability in polar vs. nonpolar solvents .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) to prioritize synthesis targets .
Q. What strategies resolve contradictory data regarding the compound’s biological activity across assay systems?
- Methodological Answer :
- Orthogonal Validation : Combine enzyme inhibition assays with biophysical methods (e.g., Surface Plasmon Resonance for binding affinity) .
- Purity Analysis : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .
- Structural Analog Testing : Compare activity of derivatives (e.g., methyl vs. ethyl substitutions) to identify pharmacophores .
Q. How can researchers design experiments to investigate stereochemical effects on biological activity?
- Methodological Answer :
- Enantiomer Synthesis : Use chiral catalysts (e.g., BINAP ligands) to produce R/S isomers .
- Activity Comparison : Test enantiomers in parallel assays (e.g., IC₅₀ differences >2-fold indicate stereochemical dependence) .
- Chiral Chromatography : Confirm enantiopurity via HPLC with chiral columns (e.g., CHIRALPAK® AD-H) .
Q. What advanced techniques analyze the compound’s interactions with biomolecules at the atomic level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets. A study on a benzothiazole derivative achieved a data-to-parameter ratio of 16.7, ensuring reliable structural insights .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess interaction strength .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
